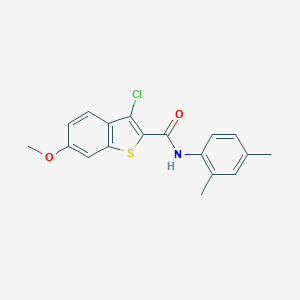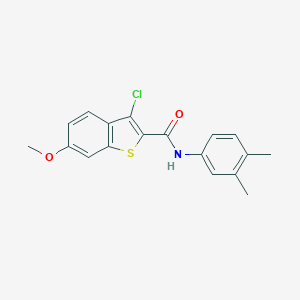![molecular formula C23H23BrN2O4S B321454 2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321454.png)
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a sulfonyl-substituted aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The phenoxy group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonylation: The aniline derivative is sulfonylated using a sulfonyl chloride reagent, typically in the presence of a base such as triethylamine.
Coupling: The final step involves coupling the brominated phenoxy-acetyl derivative with the sulfonylated aniline derivative under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and sulfonyl moieties.
Coupling Reactions: The phenoxy and aniline groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the functional groups on the aniline and sulfonyl moieties.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)acetic acid
- 2-bromo-4-methoxyphenylacetic acid
- 4-bromo-2-hydroxybenzaldehyde
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and sulfonyl-substituted aniline moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23BrN2O4S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-15-4-10-21(16(2)12-15)26-31(28,29)20-8-6-19(7-9-20)25-23(27)14-30-22-11-5-18(24)13-17(22)3/h4-13,26H,14H2,1-3H3,(H,25,27) |
InChI Key |
HDELNXXVLYSEBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B321372.png)


![N-(3,3'-dimethyl-4'-{[(1-naphthyloxy)acetyl]amino}[1,1'-biphenyl]-4-yl)-2-(1-naphthyloxy)acetamide](/img/structure/B321378.png)
![2-(1-naphthyloxy)-N-(2-{[(1-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B321380.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321382.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321383.png)
![4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B321386.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B321387.png)
![Methyl 2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B321390.png)
![4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B321391.png)
![4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B321392.png)
![N'-[(4-bromo-2-methylphenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B321393.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B321394.png)
